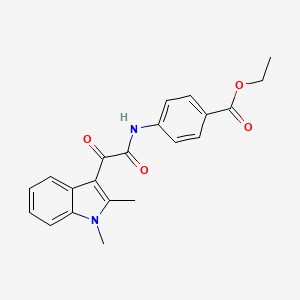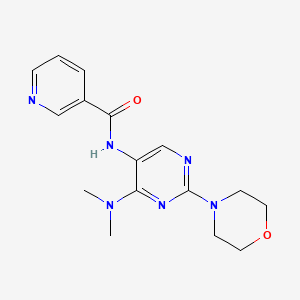![molecular formula C12H9ClN2 B2727363 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline CAS No. 68499-97-8](/img/structure/B2727363.png)
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 3rd position of the pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chloro-2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-chloroquinoline: Lacks the pyrrolo ring, making it less structurally complex.
3-methylquinoline: Does not have the chlorine substitution, affecting its reactivity and properties.
8-chloro-1H-pyrrolo[3,2-c]quinoline: Similar structure but without the methyl group at the 3rd position.
Uniqueness: 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline is unique due to the combined presence of the chlorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-5-15-12-9-4-8(13)2-3-11(9)14-6-10(7)12/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSVAQANKLBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C3C=C(C=CC3=NC=C12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2727282.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2727287.png)
![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2727293.png)
![2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2727294.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)


![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)
